Product packaging for Nomifensine acetate(Cat. No.:CAS No. 63806-80-4)

Nomifensine acetate

货号: B11846602
CAS 编号: 63806-80-4
分子量: 280.4 g/mol
InChI 键: UJROOBBEEKKHHV-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

Nomifensine acetate is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H20N2O B11846602 Nomifensine acetate CAS No. 63806-80-4

属性

IUPAC Name

N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(21)19-18-10-6-9-15-16(11-20(2)12-17(15)18)14-7-4-3-5-8-14/h3-10,16H,11-12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJROOBBEEKKHHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC2=C1CN(CC2C3=CC=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10346643
Record name Acetamide, N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63806-80-4
Record name N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63806-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-(1,2,3,4-tetrahydro-2-methyl-4-phenyl-8-isoquinolinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10346643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context and Significance As a Research Probe in Monoamine Systems

Developed in the 1960s by Hoechst AG, nomifensine (B1679830) was initially investigated and marketed as an antidepressant. nih.gov It was noted for its distinct clinical profile, which differed from typical tricyclic antidepressants, notably lacking significant sedative and anticholinergic effects. jneurosci.orgnih.gov However, its use in clinical practice was ultimately halted. nih.gov Following its withdrawal from the market, the scientific community repurposed nomifensine as a precise laboratory tool to explore the functions of monoamine systems, primarily due to its potent and relatively selective inhibition of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE) reuptake. nih.govnih.gov

Nomifensine's utility as a research probe stems from its ability to acutely and potently block the dopamine transporter (DAT) and the norepinephrine transporter (NET), with a significantly weaker effect on the serotonin (B10506) transporter (SERT). This pharmacological profile allows researchers to isolate and study the effects of enhanced dopaminergic and noradrenergic signaling. For instance, studies have employed nomifensine to investigate the dynamics of dopamine release and uptake in real-time within specific brain regions. nih.gov By administering nomifensine, researchers can amplify and prolong the action of endogenous dopamine, enabling detailed analysis of dopamine transients—brief, localized fluctuations in extracellular dopamine levels. nih.gov This has been instrumental in understanding the role of these transients in response to various stimuli. nih.gov

Furthermore, nomifensine has been crucial in elucidating the compensatory mechanisms within the dopamine system. Research on mice lacking D2 dopamine receptors utilized nomifensine to demonstrate that the observed decrease in dopamine overflow was due to enhanced dopamine uptake rather than reduced release. jneurosci.org The application of nomifensine in these studies helped to confirm that in the absence of D2 autoreceptors, there is an upregulation of dopamine transporter activity. jneurosci.org This highlights nomifensine's role in dissecting the intricate interplay between neurotransmitter release, reuptake, and receptor-mediated feedback loops.

Scope of Academic Inquiry into Nomifensine Acetate S Fundamental Mechanisms

Established Synthetic Pathways for Nomifensine

The synthesis of nomifensine has been approached through several established pathways, with a common route involving the construction of the core tetrahydroisoquinoline skeleton. A widely recognized synthesis begins with the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. wikipedia.org This initial step is followed by the catalytic hydrogenation of the nitro group, typically using a Raney Nickel catalyst, to yield an amino group.

Subsequent reduction of the ketone functionality to a secondary alcohol is achieved using a reducing agent such as sodium borohydride. The final key step involves an acid-catalyzed intramolecular cyclization, or ring closure, which forms the tetrahydroisoquinoline ring system and yields the racemic nomifensine base. wikipedia.org

Alternative and improved synthetic methods have also been reported in the scientific literature, often aiming to enhance yield or efficiency. wikipedia.org Furthermore, for research purposes, particularly in neuroimaging studies, radiolabeled versions of nomifensine have been synthesized. nih.gov These syntheses incorporate radioactive isotopes, such as ¹¹C, into the molecule, enabling its use as a tracer in Positron Emission Tomography (PET) to study the dopamine transporter system in vivo. nih.govresearchgate.net

Enantiomeric Resolution and the Stereoselective Basis of Biological Activity

Nomifensine possesses a chiral center at the C4 position of the tetrahydroisoquinoline ring, and thus exists as a pair of enantiomers, (S)-nomifensine and (R)-nomifensine. The separation of these enantiomers, a process known as enantiomeric resolution, is crucial as the biological activity of the compound is stereoselective.

High-Performance Liquid Chromatography (HPLC) has proven to be an effective technique for the resolution of nomifensine enantiomers. This is accomplished by using chiral stationary phases (CSPs) that can differentially interact with each enantiomer. Studies have demonstrated successful baseline separation using various types of CSPs. For instance, a cyanopropyl column with a chiral mobile phase additive like β-cyclodextrin has been utilized. Other effective stationary phases include cellulose-based columns, such as cellulose (B213188) tris(3,5-dimethylphenylcarbamate), and Pirkle-type columns like (S)-tert-leucine-(R)-1-(α-naphthyl)ethylamine. The choice of mobile phase composition is critical for achieving optimal separation on these chiral columns.

Another approach to resolving enantiomers involves their conversion into diastereomers by reacting the racemic mixture with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques. Following separation, the chiral auxiliary can be cleaved to yield the pure enantiomers.

The Role of the (S)-Isomer in Pharmacological Efficacy

Research has unequivocally demonstrated that the pharmacological activity of nomifensine as a norepinephrine and dopamine reuptake inhibitor resides almost exclusively in the (S)-isomer. iiab.me The (S)-enantiomer is significantly more potent at inhibiting the uptake of these key neurotransmitters compared to the (R)-enantiomer. This stereoselectivity underscores the specific three-dimensional structural requirements for binding to and inhibiting the dopamine and norepinephrine transporters. The rigid conformation of the tetrahydroisoquinoline ring system in the (S)-configuration is thought to provide the optimal orientation of the key pharmacophoric elements, such as the phenyl ring and the amino group, for effective interaction with the transporter proteins.

The following table summarizes the inhibitory constants (Ki) for racemic nomifensine, illustrating its high affinity for the norepinephrine and dopamine transporters and significantly lower affinity for the serotonin transporter.

TransporterKi (nM)
Norepinephrine (NE)4.7
Dopamine (DA)26
Serotonin (5-HT)4000

Data obtained from in vitro studies using rat brain synaptosomes. nih.gov

Derivatization and Analog Development for Research Purposes

The development of nomifensine derivatives and analogs has been a valuable strategy in neuroscience research, primarily to probe the structure-activity relationships (SAR) of dopamine and norepinephrine transporter inhibitors. By systematically modifying the nomifensine scaffold, researchers have been able to investigate the influence of different structural features on binding affinity and selectivity.

These findings from SAR studies are crucial for the rational design of new ligands with improved properties, such as higher affinity, greater selectivity, or altered pharmacokinetic profiles. Nomifensine and its analogs have been instrumental as research tools to explore the function of the dopaminergic system and its role in various neurological and psychiatric conditions. nih.govuconn.edu For instance, radiolabeled nomifensine and its derivatives have been employed in PET imaging to visualize and quantify dopamine transporter density in the brain, providing insights into conditions like Parkinson's disease and addiction. nih.govresearchgate.net

Molecular Mechanisms of Action: Transporter and Receptor Interactions

Monoamine Transporter Inhibition Profile of Nomifensine (B1679830)

Nomifensine is recognized as a norepinephrine-dopamine reuptake inhibitor (NDRI). wikipedia.orgselleckchem.com Its mechanism involves blocking the dopamine (B1211576) and norepinephrine (B1679862) transporters, which leads to an increased concentration of these neurotransmitters in the synaptic cleft. iiab.meselleckchem.com Research indicates that the (S)-isomer of nomifensine is the active enantiomer responsible for its pharmacological activity. iiab.me

Studies on rat brain synaptosomes have quantified nomifensine's inhibitory activity. It demonstrates high affinity for the norepinephrine transporter (NET) and the dopamine transporter (DAT), with significantly lower affinity for the serotonin (B10506) transporter (SERT). medchemexpress.comtocris.com

Inhibitory Constants (Ki) and IC50 Values of Nomifensine at Monoamine Transporters. medchemexpress.comtocris.com
TransporterKi (nM)IC50 (nM)
Norepinephrine Transporter (NET)4.76.6
Dopamine Transporter (DAT)2648
Serotonin Transporter (SERT)4000830

Norepinephrine Transporter (NET) Blockade

In addition to its effects on the DAT, nomifensine is a potent inhibitor of the norepinephrine transporter (NET). selleckchem.commedchemexpress.comnih.gov The NET is responsible for the reuptake of norepinephrine from the synaptic cleft, and its inhibition leads to increased noradrenergic signaling. nih.gov The affinity of nomifensine for NET is even higher than its affinity for DAT, with a reported Ki value of 4.7 nM. medchemexpress.comtocris.com

Direct Receptor Binding and Functional Modulation

Beyond its primary action on transporters, nomifensine also exhibits direct, albeit generally weak, interactions with several neurotransmitter receptors.

Nomifensine's dopaminergic activity is predominantly due to reuptake inhibition, with research indicating it has a weak affinity for postsynaptic dopamine receptors. dntb.gov.ua However, it does exhibit some direct receptor interaction. It has been identified as a dopamine D2 receptor antagonist. dntb.gov.ua The primary behavioral effects are largely dependent on presynaptic mechanisms, but weak direct dopamine agonist properties may exist. dntb.gov.ua

Interestingly, studies on the chronic administration of nomifensine suggest an indirect but significant effect on presynaptic D2 autoreceptors. These autoreceptors are located on dopaminergic neurons and function as a negative feedback mechanism, inhibiting further dopamine release when activated. nih.govnih.gov Prolonged treatment with nomifensine has been shown to lead to a desensitization of D2 autoreceptors. medchemexpress.com This down-regulation of the inhibitory feedback system could potentially contribute to the sustained increase in dopaminergic activity seen with long-term use.

Nomifensine demonstrates a relatively weak blocking effect on alpha-adrenergic receptors. dntb.gov.ua In vitro binding studies have shown that it is a less potent antagonist at the alpha-1 adrenergic receptor compared to the tricyclic antidepressant imipramine (B1671792). dntb.gov.ua Conversely, it is reportedly twice as potent as imipramine at the alpha-2 adrenergic receptor. dntb.gov.ua The alpha-2 receptors are often located presynaptically on noradrenergic neurons and, similar to D2 autoreceptors, act as a negative feedback mechanism to inhibit norepinephrine release. researchgate.netyoutube.com Nomifensine's interaction with these receptors is modest and chronic treatment has been observed to reduce the sensitivity of postsynaptic beta-noradrenergic receptors. dntb.gov.ua

A distinguishing feature of nomifensine compared to many tricyclic antidepressants is its notable lack of significant anticholinergic activity. wikipedia.org Anticholinergic effects, such as dry mouth, blurred vision, and cognitive impairment, are caused by the blockade of muscarinic acetylcholine (B1216132) receptors. Multiple studies and clinical observations have confirmed that nomifensine does not produce these side effects to a clinically relevant degree, which is attributed to its very low affinity for muscarinic receptors. wikipedia.org

Comparative Analysis of Mechanism with Other Monoamine Reuptake Inhibitors

The unique pharmacological profile of nomifensine becomes clearer when compared with other classes of monoamine reuptake inhibitors.

Versus Tricyclic Antidepressants (TCAs) like Imipramine: Imipramine is a potent inhibitor of both serotonin and norepinephrine reuptake and also blocks D2 receptors. nih.gov However, unlike nomifensine, imipramine has strong anticholinergic and antihistaminic properties, which contribute to its different side effect profile. clinpgx.org Nomifensine is a more potent dopamine reuptake inhibitor and lacks the significant anticholinergic effects of imipramine. dntb.gov.uawikipedia.orgclinpgx.org

Versus Selective Serotonin Reuptake Inhibitors (SSRIs) like Sertraline: SSRIs, such as sertraline, are defined by their high selectivity for the serotonin transporter (SERT) over NET and DAT. nih.gov This is the inverse of nomifensine's profile, which preferentially targets NET and DAT with very low affinity for SERT. medchemexpress.comtocris.com

Versus Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs) like Bupropion (B1668061): Bupropion is also classified as an NDRI, weakly inhibiting both NET and DAT. researchgate.netdrugbank.com Like nomifensine, it lacks clinically significant serotonergic or anticholinergic activity. drugbank.com However, the relative potencies at DAT and NET differ, and studies suggest that chronic administration of bupropion can lead to an up-regulation of dopamine transporters, a neuroadaptive response not observed with nomifensine.

Interactive Data Table: Comparative Transporter Binding Affinities (Ki in nM)

CompoundDopamine Transporter (DAT)Norepinephrine Transporter (NET)Serotonin Transporter (SERT)
Nomifensine 26 medchemexpress.comtocris.com4.7 medchemexpress.comtocris.com4000 medchemexpress.comtocris.com
Sertraline (SSRI) High (low affinity) nih.govHigh (low affinity) nih.govLow (high affinity) nih.gov
Bupropion (NDRI) ~2000 researchgate.net~5000 researchgate.netNo significant affinity researchgate.net

Preclinical Pharmacological Investigations of Nomifensine

In Vitro Pharmacological Characterization

The in vitro properties of nomifensine (B1679830) have been extensively studied to elucidate its mechanism of action at the molecular and cellular levels. These investigations have primarily focused on its interaction with monoamine transporters, various enzymes, and other receptors.

Ligand binding assays are crucial for determining the affinity of a compound for its molecular targets. Nomifensine has been characterized by its binding affinity (expressed as Ki, the inhibition constant) for the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).

Studies have consistently shown that nomifensine possesses the highest affinity for NET, followed closely by DAT. medchemexpress.comdrugbank.comnih.govguidetopharmacology.org Its affinity for SERT is considerably lower, indicating a degree of selectivity for the catecholamine transporters. medchemexpress.comdrugbank.comnih.govguidetopharmacology.org For instance, one study reported Ki values of 4.7 nM for NET, 26 nM for DAT, and 4000 nM for SERT in rat brain tissue. medchemexpress.comnih.govguidetopharmacology.org Another investigation using human transporters found a Kd value of 56 nM at the dopamine transporter. nih.gov

Using radiolabeled [3H]nomifensine, saturation experiments in rat and rabbit striatal membranes identified a single binding site with a dissociation constant (Kd) of 80 nM and a maximum binding capacity (Bmax) of 6.5 pmoles/mg protein. nih.gov The binding was found to be dependent on the presence of sodium chloride and was significantly reduced by lesions induced by 6-hydroxydopamine, confirming that nomifensine binds to a site on dopaminergic nerve terminals associated with the dopamine uptake pump. nih.gov

Functional assays measuring the inhibition of monoamine uptake into cells or synaptosomes (isolated nerve terminals) provide further insight into a compound's pharmacological activity. These assays confirm that nomifensine's binding to monoamine transporters translates into functional inhibition of their activity.

Nomifensine is a potent inhibitor of norepinephrine (NE) and dopamine (DA) uptake but a relatively weak inhibitor of serotonin (5-HT) uptake. nih.govnih.govwikipedia.org In studies using rat brain synaptosomes, nomifensine demonstrated IC50 values (the concentration required to inhibit 50% of uptake) of 6.6 nM for NE, 48 nM for DA, and 830 nM for 5-HT. medchemexpress.comdrugbank.com Kinetic analysis revealed that the inhibition of dopamine uptake is competitive. guidetopharmacology.org This functional profile aligns with its binding affinities, underscoring its action as a catecholamine reuptake inhibitor. nih.gov Because of its potent inhibition of NET and DAT, nomifensine has been used as a tool in research to pharmacologically isolate SERT activity in uptake and release assays. nih.gov

Beyond transporters, the potential for a neuroactive compound to inhibit key enzymes in monoamine metabolism, such as monoamine oxidase (MAO), is an important aspect of its pharmacological profile. MAO exists in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities.

In vitro studies on mitochondrial MAO from various mammalian species have shown that nomifensine possesses inhibitory activity against both isoforms. bohrium.com The inhibitory profile is species-dependent; in mouse and rat brain, nomifensine inhibits MAO-B more potently than MAO-A. bohrium.com Conversely, in dog and monkey brains, it inhibits MAO-A more potently than MAO-B. bohrium.com Kinetic studies have further characterized the nature of this inhibition, revealing that nomifensine acts as a competitive inhibitor of MAO-A and a noncompetitive inhibitor of MAO-B across all tested species. bohrium.com The sensitivity of MAO to nomifensine was highest in monkey brain preparations, which showed lower Ki values compared to rodent and dog brains. bohrium.com

To assess the selectivity of nomifensine, its affinity for a range of other neurotransmitter receptors has been evaluated. A desirable profile for a reuptake inhibitor is high affinity for its primary targets (monoamine transporters) and low affinity for other receptors, which can mediate unwanted side effects.

ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp, also known as ABCB1), are efflux pumps located in key biological barriers (e.g., the blood-brain barrier) that can influence the distribution and disposition of drugs. Interaction with these transporters can impact a drug's central nervous system penetration.

Based on computational predictions from pharmacological databases, nomifensine is classified as a non-inhibitor of P-glycoprotein. researchgate.net This suggests that nomifensine is unlikely to interfere with the efflux of other P-gp substrates or have its own distribution significantly modulated by this specific transporter.

In Vivo Neuropharmacological Studies in Animal Models

In vivo studies in animal models are essential to confirm that the in vitro pharmacological actions of a compound translate into measurable neurochemical and behavioral effects in a living system.

In vivo microdialysis studies in awake rats have demonstrated that local or systemic administration of nomifensine significantly increases extracellular dopamine levels in the striatum. drugbank.com This finding is a direct consequence of its inhibition of the dopamine transporter observed in vitro. drugbank.com Similar effects on dopamine have been observed in microdialysis studies in non-human primates.

The neurochemical effects of nomifensine are reflected in its behavioral profile in animal models. As a catecholamine uptake inhibitor, nomifensine administration in rats and mice leads to a dose-dependent increase in locomotor activity. medchemexpress.com Studies have also shown that nomifensine can augment the stereotypical behaviors induced by other psychostimulants like methamphetamine. science.gov In aged rats, nomifensine increased locomotor activity but also exacerbated age-related changes in gait. These behavioral outcomes are consistent with the drug's primary mechanism of enhancing dopaminergic and noradrenergic neurotransmission.

Effects on Extracellular Dopamine and Norepinephrine Concentrations in Brain Regions

Nomifensine is a tetrahydroisoquinoline compound that potently inhibits the reuptake of norepinephrine (NE) and dopamine (DA). medchemexpress.comnih.govdeepdyve.com Its action leads to an increase in the extracellular concentrations of these catecholamines in various brain regions. In vitro studies using rat brain synaptosomes have demonstrated that nomifensine is a potent inhibitor of both NE and DA uptake, with a significantly lower affinity for the serotonin (5-HT) transporter. medchemexpress.com

Research indicates that nomifensine administration increases the concentrations of dopamine metabolites, such as homovanillic acid (HVA), in the corpus striatum. nih.gov It also elevates the levels of the norepinephrine metabolite 3-methoxy-4-hydroxyphenylglycol (MOPEG) in the mesencephalon. nih.gov These changes are indicative of an enhanced presence and activity of dopamine and norepinephrine in the synaptic cleft. The primary mechanism for this is the blockade of the dopamine transporter (DAT) and the norepinephrine transporter (NET), which prevents the reabsorption of these neurotransmitters into the presynaptic neuron, thereby prolonging their action. washington.edudrugbank.comwikipedia.org

Table 1: Inhibitory Activity of Nomifensine on Monoamine Reuptake in Rat Brain Synaptosomes

Neurotransmitter TransporterIC₅₀ (nM)Kᵢ (nM)
Norepinephrine (NE)6.64.7
Dopamine (DA)4826
Serotonin (5-HT)8304000

Data showing the concentration of nomifensine required to inhibit 50% of monoamine uptake (IC₅₀) and the binding affinity (Kᵢ) for each transporter. medchemexpress.com

Modulation of Neurotransmitter Release and Turnover

Nomifensine's inhibition of catecholamine reuptake directly influences neurotransmitter turnover rates. Studies measuring the accumulation of acid metabolites following probenecid (B1678239) administration found that nomifensine increased the efflux of HVA, the main dopamine metabolite. nih.gov Conversely, the efflux of MOPEG (a norepinephrine metabolite) and 5-hydroxyindoleacetic acid (5-HIAA, a serotonin metabolite) was reduced. nih.gov This suggests a differential effect on the turnover of these monoamines.

Despite the increased availability of dopamine in the synapse, some research indicates that nomifensine does not significantly alter the synthesis rate of norepinephrine or serotonin. nih.gov However, in the corpus striatum, an increase in 5-HIAA concentration and serotonin synthesis has been observed, which is thought to be a secondary effect resulting from its primary dopaminergic action. nih.gov The observed clinical effects of nomifensine are considered compatible with both the inhibition of uptake and the augmented release of norepinephrine and dopamine. nih.gov

Influence on Presynaptic Catecholamine Mechanisms

The pharmacological activity of nomifensine is largely dependent on its interaction with presynaptic catecholamine mechanisms. nih.gov Its primary action is the inhibition of the dopamine transporter (DAT), which increases the concentration of dopamine in the extracellular fluid. washington.edu This blockade of uptake is a key factor in its stimulant effects. washington.edu

Furthermore, nomifensine has been shown to exert an indirect agonist effect on dopamine receptors. nih.gov By preventing the elimination of dopamine from the extraneuronal space, it enhances dopaminergic signaling. nih.gov This leads to a feedback mechanism involving presynaptic dopamine autoreceptors, which regulate the synthesis and release of dopamine. Continuous stimulation of these autoreceptors by elevated synaptic dopamine levels can lead to their desensitization over time. medchemexpress.com For instance, chronic nomifensine administration was found to initially inhibit dopamine neuronal firing in the ventral tegmental area, with activity returning to normal after 14 days, suggesting D₂ autoreceptor desensitization. medchemexpress.com

Behavioral Paradigms Investigating Motivational Processes

Nomifensine has been evaluated in several animal models to investigate its effects on motivation. A core symptom of major depression is a motivational deficit, and preclinical models are used to assess the potential of drugs to alleviate this. nih.govuni.lu In the runway model of intracranial self-stimulation (ICSS), where animals run down an alley to receive electrical stimulation in the brain's reward centers, nomifensine dose-dependently increased the running speed. nih.govuni.lu This effect is interpreted as an enhancement of motivation. nih.govuni.lu

In another study using the ICSS runway method, nomifensine delayed the extinction of the running behavior when the reward was removed, which also suggests a pro-motivational effect. nomifensine.com The motivation-enhancing properties of nomifensine appear to be mediated primarily by dopamine receptors, as the effect in the runway model was completely blocked by the dopamine receptor antagonist haloperidol. nih.govuni.lu

Furthermore, in effort-based choice tasks, such as the fixed-ratio 5 (FR5)/chow choice task, nomifensine has shown efficacy in reversing motivational impairments. uconn.edu In this model, animals choose between working for a preferred food reward (lever pressing) or consuming a less-preferred but freely available chow. The dopamine-depleting agent tetrabenazine (B1681281) induces a low-effort bias, which nomifensine can reverse, further supporting its role in enhancing motivation. uconn.eduwikipedia.org

Comparative Behavioral Pharmacology with Reference Psychostimulants and Antidepressants

Nomifensine's behavioral profile has been compared to that of various psychostimulants and antidepressants. Its psychomotor stimulant effects, such as increased locomotor activity and stereotyped behavior in rodents, are similar to those of other dopamine-releasing or reuptake-inhibiting agents. nih.govnih.gov These stimulant effects are antagonized by the dopamine receptor blocker pimozide, but not by the beta-adrenergic blocker propranolol (B1214883), highlighting the dopaminergic basis of this action. nih.gov In contrast, its "antidepressant" effects in animal models (e.g., antagonism of reserpine-induced hypothermia) were blocked by propranolol but not pimozide, suggesting a noradrenergic mechanism for these specific actions. nih.gov

When compared with the tricyclic antidepressant imipramine (B1671792) in the runway ICSS model, nomifensine increased running speed, whereas imipramine decreased it, despite both drugs showing antidepressant-like effects in the forced swim test. nih.govuni.lu This differentiates nomifensine's motivational-enhancing properties from the effects of standard tricyclics. nih.govuni.lu

Nomifensine's ability to reverse tetrabenazine-induced motivational deficits is shared with other norepinephrine-dopamine reuptake inhibitors (NDRIs) like bupropion (B1668061) and psychostimulants like methylphenidate. uconn.eduwikipedia.org However, this effect is not typically seen with selective serotonin reuptake inhibitors (SSRIs) like fluoxetine (B1211875) or selective norepinephrine reuptake inhibitors (SNRIs) like desipramine, indicating a crucial role for dopamine in these motivational processes. wikipedia.org While structurally related to bupropion, nomifensine appears to have a less robust effect in reversing motivational impairments in some preclinical models. uconn.edu

Table 2: Comparative Effects of Nomifensine and Other Antidepressants in Behavioral Models

CompoundClassForced Swim Test (Immobility)ICSS Runway Speed (Motivation)Tetrabenazine-Induced Deficit Reversal
NomifensineNDRIDecrease nih.govuni.luIncrease nih.govuni.luYes uconn.eduwikipedia.org
ImipramineTCADecrease nih.govuni.luDecrease nih.govuni.luNo Data
BupropionNDRINo DataNo DataYes uconn.eduwikipedia.org
FluoxetineSSRINo DataNo DataNo wikipedia.org
DesipramineSNRINo DataNo DataNo wikipedia.org

NDRI: Norepinephrine-Dopamine Reuptake Inhibitor; TCA: Tricyclic Antidepressant; SSRI: Selective Serotonin Reuptake Inhibitor; SNRI: Selective Norepinephrine Reuptake Inhibitor.

Structure Activity Relationship Sar Studies of Nomifensine Analogs

Identification of Pharmacophores for Monoamine Transporter Selectivity

The selective inhibition of monoamine transporters by different classes of drugs is determined by specific pharmacophoric features that complement the binding sites of each transporter. For nomifensine (B1679830) and its analogs, their characteristic dual inhibition of DAT and NET with weaker activity at SERT can be attributed to their unique tetrahydroisoquinoline scaffold.

A general pharmacophore model for monoamine transporter inhibitors includes a hydrophobic feature, an aromatic ring, and a protonatable amine. The spatial arrangement and the nature of the substituents on these core elements dictate the selectivity profile. For instance, the freely rotating phenyl group in nomifensine is a key structural feature. nih.gov In contrast to the more rigid structures of some other antidepressants like chlorimipramine, this conformational flexibility in nomifensine is thought to contribute to its distinct selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters over the serotonin (B10506) transporter. nih.gov

While a specific pharmacophore model exclusively for nomifensine analogs is not extensively detailed in the literature, broader computational studies on MAT inhibitors have identified key interaction points. nih.gov For DAT and NET, the binding pocket accommodates the hydrophobic and aromatic moieties of the ligands. The selectivity between DAT and NET is often governed by subtle differences in the amino acid residues lining the binding sites. For example, human NET and DAT share significant sequence homology, yet variations in non-conserved regions are responsible for the selective binding of different ligands. nih.gov The general lack of potent SERT inhibition by nomifensine suggests that its structure does not optimally fit within the SERT binding pocket, which has its own distinct topographical and electrostatic requirements.

The development of pharmacophore models often involves computational techniques that analyze a set of active compounds to identify common chemical features that are essential for biological activity. These models can then be used to virtually screen large databases of chemical compounds to identify new potential ligands with desired selectivity profiles. nih.gov

Stereochemical Determinants of Potency and Selectivity

Stereochemistry plays a crucial role in the interaction of nomifensine and its analogs with monoamine transporters. The tetrahydroisoquinoline core of nomifensine contains a chiral center at the C4 position, leading to the existence of enantiomers. Research has demonstrated that the biological activity of nomifensine resides primarily in the (+)-enantiomer.

In preclinical studies, (+)-nomifensine was shown to be the active enantiomer, responsible for the compound's characteristic pharmacological effects. For instance, (+)-nomifensine was effective in increasing motor activity, reversing reserpine-induced hypothermia and ptosis, and potentiating yohimbine (B192690) toxicity in mice. In contrast, the (-)-enantiomer was found to be inactive in these assays. Furthermore, in rats, (+)-nomifensine induced stereotyped movements, a behavior associated with dopamine agonism, whereas (-)-nomifensine (B1194008) did not produce such effects even at significantly higher doses.

The following table summarizes the differential behavioral effects of nomifensine enantiomers:

Behavioral Test(+)-Nomifensine(-)-Nomifensine
Mouse Motor Activity Increased at 16 mg/kgInactive at 4, 8, or 16 mg/kg
Reserpine-induced Hypothermia and Ptosis (Mouse) Reduced at 8 mg/kgInactive at 4, 8, or 16 mg/kg
Apomorphine-induced Hypothermia (Mouse) Antagonized at 16 mg/kgInactive at 4, 8, or 16 mg/kg
Yohimbine Toxicity Potentiation (Mouse) Potentiated at 4 mg/kgInactive at 4, 8, or 16 mg/kg
Stereotyped Movements (Rat) Induced at 8 mg/kgDid not produce at 64 mg/kg

Rational Design of Novel Nomifensine Derivatives

The rational design of novel nomifensine derivatives aims to optimize their pharmacological profile, potentially enhancing their potency, selectivity, or metabolic stability. Structure-activity relationship studies of nomifensine and its metabolites have provided valuable insights for such design efforts.

Early studies on nomifensine metabolites revealed that modifications to the phenyl ring can significantly impact activity. For example, the introduction of a hydroxyl group at the 4'-position of the phenyl ring resulted in a slight decrease in potency as an inhibitor of noradrenaline and dopamine uptake. nih.gov Further substitution with both a hydroxyl and a methoxy (B1213986) group at the 3'- and 4'-positions led to a more pronounced decrease in potency. nih.gov These findings suggest that the unsubstituted phenyl ring is important for optimal interaction with the dopamine and norepinephrine transporters.

The general principles of rational drug design for monoamine transporter inhibitors often involve modifying key structural elements to improve interactions with the target proteins. nypl.org For nomifensine analogs, this could involve:

Modification of the Phenyl Ring: Introducing different substituents on the phenyl ring to explore electronic and steric effects on binding affinity and selectivity.

Alterations to the Tetrahydroisoquinoline Core: Modifying the core structure to alter its conformational properties and improve its fit within the transporter binding sites.

N-Substituent Modification: Varying the N-methyl group of the tetrahydroisoquinoline ring to explore its role in binding and selectivity.

While extensive research on the rational design of a broad series of novel nomifensine derivatives is not widely published, the initial SAR data from its metabolites provide a foundation for such endeavors. The table below presents the inhibitory potency of nomifensine and some of its derivatives on the uptake of noradrenaline (NA), dopamine (DA), and 5-hydroxytryptamine (5-HT) in rat brain synaptosomes. nih.gov

CompoundNA Uptake Inhibition (Ki, nM)DA Uptake Inhibition (Ki, nM)5-HT Uptake Inhibition (Ki, µM)
Nomifensine 4.726~4
4'-Hydroxy-nomifensine Slightly decreased potencySlightly decreased potencyNot reported
3'-Hydroxy-4'-methoxy-nomifensine Clearly decreased potencyClearly decreased potencyNot reported

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery for elucidating the structure-activity relationships of various compounds, including monoamine transporter inhibitors. beilstein-journals.org While specific computational studies focused exclusively on a large series of nomifensine analogs are limited in the public domain, the principles and techniques used for other MAT inhibitors are directly applicable.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For nomifensine analogs, a 3D-QSAR approach could be employed to build a predictive model. This would involve aligning a set of nomifensine derivatives and using statistical methods to correlate their 3D properties (e.g., steric and electrostatic fields) with their inhibitory potencies at DAT, NET, and SERT. wikipedia.org Such models can provide valuable insights into the structural features that favor binding to a particular transporter and can be used to predict the activity of novel, untested analogs.

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that has been successfully applied to other classes of monoamine transporter inhibitors, such as benztropine (B127874) analogs. nih.gov In a CoMFA study, the steric and electrostatic fields around each molecule in a training set are calculated and correlated with their biological activities. The resulting models can be visualized as 3D contour maps, highlighting regions where steric bulk or specific electrostatic properties are predicted to enhance or diminish activity. These maps can guide the rational design of new derivatives with improved properties.

Molecular docking simulations can be used to predict the binding mode of nomifensine and its analogs within the crystal structures or homology models of DAT, NET, and SERT. nih.gov By analyzing the predicted binding poses, researchers can identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of the ligands. These insights can help to explain the observed SAR and guide the design of new compounds with enhanced interactions with the desired transporter.

Although the direct application of these computational methods to a comprehensive series of nomifensine analogs is not extensively documented, the existing research on other monoamine transporter inhibitors demonstrates the power of these approaches in understanding SAR and in the rational design of novel therapeutic agents.

Metabolism and Disposition Studies in Non Human Species

Metabolic Pathways and Metabolite Identification in Animal Models

Studies in rats, dogs, and monkeys have been instrumental in elucidating the metabolic transformation of nomifensine (B1679830). The primary metabolic routes involve conjugation, hydroxylation, and methylation.

In monkeys, the identified metabolites mirror those found in humans, pointing to a similar metabolic cascade. The principal metabolites identified are 4'-hydroxy nomifensine, 4'-hydroxy-3'-methoxy nomifensine, and 3'-hydroxy-4'-methoxy nomifensine. nih.govnih.gov These transformations indicate that aromatic hydroxylation followed by O-methylation are key steps in the biotransformation of nomifensine in this species.

In both rats and dogs, conjugation is a predominant metabolic pathway. nih.govnih.gov Following oral administration, nomifensine is extensively metabolized, with a significant portion of the compound and its metabolites being excreted as conjugates. nih.gov In rats, about 50% of the administered dose is excreted in the urine, largely in a conjugated form. nih.govnih.gov Dogs also excrete a substantial amount of the compound via the kidneys, with approximately 70% of the dose found in urine, predominantly as conjugates. nih.govnih.gov The parent compound is primarily found in its conjugated form within the plasma of rats, dogs, and monkeys. nih.gov

A significant first-pass metabolism has been observed in dogs, where the metabolism occurs in the gastrointestinal membranes and/or the liver during the absorption process. nih.gov This leads to a marked reduction in the bioavailability of the parent compound after oral administration. nih.gov The conjugation reaction reaches equilibrium rapidly after oral administration in dogs, within approximately 15 minutes. nih.gov

SpeciesMajor Metabolic PathwaysIdentified MetabolitesPrimary Form in Plasma
Monkey Hydroxylation, Methylation4'-hydroxy nomifensine, 4'-hydroxy-3'-methoxy nomifensine, 3'-hydroxy-4'-methoxy nomifensineConjugated
Rat ConjugationNot specified in detail, but predominantly conjugatesConjugated
Dog Conjugation, First-Pass MetabolismNot specified in detail, but predominantly conjugatesConjugated

Pharmacokinetic Profiles in Preclinical Species

The pharmacokinetic properties of nomifensine have been characterized in several preclinical species, revealing rapid absorption and elimination.

Following oral administration, nomifensine is absorbed rapidly in rats, dogs, and monkeys. nih.gov In dogs, maximum plasma concentrations are reached between 0.5 and 1 hour after administration. nih.gov In rats, peak blood levels of total radioactivity (representing the parent compound and its metabolites) are observed in two phases, at 0.5-0.75 hours and again at 2-8 hours after dosing. nih.gov

The elimination half-life of nomifensine is relatively short. In dogs, the elimination half-life is approximately 6 hours. nih.gov While specific half-life values for rats and monkeys are not detailed in the provided search results, the rapid decline in plasma concentrations suggests a similarly swift elimination. The elimination half-lives of the three principal metabolites have been reported to be between 6.8 and 9.0 hours, although the specific species for this finding is not explicitly stated in the context of animal studies. researchgate.net

The apparent volume of distribution (Vd) is large, suggesting extensive distribution into tissues. In dogs, the Vd is reported to be between 120 and 149 L. nih.gov Nomifensine exhibits approximately 60% binding to serum proteins, a characteristic that is not species-specific. nih.gov

ParameterRatDogMonkey
Time to Maximum Concentration (Tmax) 0.5-0.75 h & 2-8 h (blood, total radioactivity) nih.gov0.5-1 h (plasma) nih.govNot specified
Maximum Concentration (Cmax) 0.034 ± 0.014 µg equiv./ml (0.5-0.75h); 0.048 ± 0.018 µg equiv./ml (2-8h) (blood, total radioactivity) nih.gov0.50 ± 0.14 µg equiv./ml (blood, total radioactivity) nih.gov0.34 ± 0.17 µg equiv./ml (blood, total radioactivity) nih.gov
Elimination Half-Life (t½) Short (not quantified)6 hours nih.govShort (not quantified)
Apparent Volume of Distribution (Vd) Not specified120-149 L nih.govNot specified
Protein Binding ~60% nih.gov~60% nih.gov~60% nih.gov

Tissue Distribution and Clearance Mechanisms in Animal Systems

Distribution studies using radiolabeled nomifensine have shown that the compound distributes throughout the body, with notable concentrations in excretory organs.

The ratio of radioactivity in various organs and tissues relative to plasma is generally low and similar to that in the blood. nih.gov The highest concentrations of radioactivity are consistently measured in the excretory organs, such as the liver and kidneys, which are the primary sites of metabolism and elimination. nih.gov Conversely, the lowest concentrations are found in the brain. nih.gov

In rats, quantitative autoradiography has provided more detailed insights into the brain distribution. The highest levels of nomifensine binding sites are located in the caudate-putamen, the olfactory tubercle, and the nucleus accumbens. nih.gov Moderately high concentrations are observed in several other brain regions, including the bed nucleus of the stria terminalis, the anteroventral thalamic nucleus, the cingulate cortex, the lateral septum, the hippocampus, the amygdala, and the zona incerta. nih.gov

Clearance of nomifensine is rapid and occurs primarily through renal excretion of its metabolites. nih.gov In rats, approximately 50% of an oral dose is excreted in the urine, while in dogs, this figure is around 70%. nih.gov The excreted products are predominantly in the form of conjugates. nih.gov Studies have shown that multiple dosing does not lead to significant accumulation of the compound, indicating that the clearance mechanisms are efficient and not saturated at therapeutic doses. nih.gov

TissueRelative Concentration/BindingSpecies
Excretory Organs (Liver, Kidneys) Highest concentrations of radioactivity nih.govRat, Dog, Monkey
Brain Lowest concentrations of radioactivity nih.govRat, Dog, Monkey
Caudate-Putamen Highest binding sites nih.govRat
Olfactory Tubercle Highest binding sites nih.govRat
Nucleus Accumbens Highest binding sites nih.govRat
Various other brain regions Moderately high binding sites nih.govRat

Advanced Analytical and Computational Methodologies in Nomifensine Research

Sophisticated Chromatographic and Spectrometric Techniques for Quantitative Analysis

The precise measurement of nomifensine (B1679830) and its metabolites in biological samples is crucial for pharmacokinetic and metabolic studies. To this end, researchers have employed a variety of advanced chromatographic and spectrometric methods.

Techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and gas-liquid chromatography (GLC) have been developed for the quantitative determination of nomifensine. guidetopharmacology.orgeurofinsdiscovery.com For instance, a TLC assay for human urine was established to facilitate pharmacokinetic studies, allowing for the determination of nomifensine and its three primary metabolites (M1, M2, and M3). guidetopharmacology.org This method demonstrated a detection limit of 0.2 micrograms/ml in urine for these compounds. guidetopharmacology.org Furthermore, both HPLC and GLC methods have been successfully developed for the measurement of nomifensine in human serum, with both techniques capable of accurately measuring concentrations down to 8 nmol/l. eurofinsdiscovery.com

Spectrofluorimetry has also been utilized as a sensitive and rapid method for nomifensine quantification in human plasma and urine. nih.gov This technique involves the derivatization of nomifensine with fluorescamine (B152294) to yield a highly fluorescent product, which can then be measured. nih.gov The method has shown linearity over concentration ranges of 100-2,000 ng/mL in plasma and 50-2,000 ng/mL in urine, with limits of detection of 13.9 ng/mL and 7.5 ng/mL, respectively. nih.gov

Analytical TechniqueMatrixDetection LimitReference
Thin-Layer Chromatography (TLC)Human Urine0.2 µg/mL guidetopharmacology.org
HPLC and GLCHuman Serum8 nmol/L eurofinsdiscovery.com
SpectrofluorimetryHuman Plasma13.9 ng/mL nih.gov
SpectrofluorimetryHuman Urine7.5 ng/mL nih.gov

High-resolution mass spectrometry (HR-MS) is a powerful tool in drug metabolism studies, enabling the identification and structural elucidation of metabolites. rndsystems.comnih.gov The high accuracy and resolving power of instruments like quadrupole time-of-flight (Q-TOF) and Orbitrap-based mass spectrometers allow for the determination of the elemental composition of metabolite ions and their fragments. nih.gov This capability is crucial for distinguishing drug metabolites from endogenous compounds that may have the same nominal mass. nih.gov In the context of nomifensine, HR-MS can be applied to profile its metabolic fate, identifying products of biotransformation. For example, research has demonstrated the conversion of nomifensine to a dihydroisoquinolinium ion metabolite by several human enzymes, a transformation that can be characterized using mass spectrometry. nih.gov

Radioligand binding assays are a cornerstone in the pharmacological characterization of nomifensine's interaction with its primary molecular target, the dopamine (B1211576) transporter (DAT). eurofinsdiscovery.comnih.gov These assays use a radiolabeled compound (a radioligand) to quantify the binding of a drug to a specific receptor or transporter.

Studies using [3H]nomifensine have characterized its binding to striatal membranes, which are rich in dopamine nerve terminals. nih.gov These experiments revealed that [3H]nomifensine binds to a single site with a dissociation constant (Kd) of 80 nM and a maximum binding capacity (Bmax) of 6.5 pmoles/mg of protein in both rat and rabbit striatal membranes. nih.gov The binding is dependent on the presence of sodium chloride, which is consistent with its association with the dopamine uptake pump. nih.gov The potency of other dopamine uptake inhibitors in competing for [3H]nomifensine binding correlates well with their potency in inhibiting [3H]dopamine uptake, further confirming that nomifensine binds to a site associated with the dopamine transporter. nih.gov

Furthermore, in vitro binding assays using [3H]BTCP as the radioligand have determined the inhibitory constant (IC50) of nomifensine at the human dopamine transporter to be 15 nM. eurofinsdiscovery.com

Radioligand Assay ParameterValueSpecies/SystemReference
Kd of [3H]nomifensine80 nMRat and Rabbit Striatal Membranes nih.gov
Bmax of [3H]nomifensine6.5 pmoles/mg proteinRat and Rabbit Striatal Membranes nih.gov
IC50 of Nomifensine (vs [3H]BTCP)15 nMHuman Dopamine Transporter eurofinsdiscovery.com
Ki for Noradrenaline Uptake Inhibition4.7 nMRat Brain rndsystems.com
Ki for Dopamine Uptake Inhibition26 nMRat Brain rndsystems.com
Ki for 5-HT Uptake Inhibition4000 nMRat Brain rndsystems.com

Computational Chemistry and Molecular Modeling Applications

Computational approaches have become indispensable in modern drug research, providing insights into the molecular interactions that underpin a drug's activity.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. frontiersin.org In nomifensine research, docking studies are used to model the interaction between nomifensine and the dopamine transporter. frontiersin.orgpitt.edu These studies help to elucidate the specific amino acid residues within the transporter's binding pocket that interact with the nomifensine molecule. By understanding these interactions at an atomic level, researchers can rationalize the compound's binding affinity and selectivity. Homology models of the human dopamine transporter, often based on the crystal structure of related transporters like the Drosophila dopamine transporter, serve as the structural framework for these docking simulations. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov The fundamental principle of QSAR is that the similarity in the structural or physicochemical properties of molecules correlates with their biological activities. nih.gov In the context of nomifensine and other dopamine transporter inhibitors, QSAR studies are employed to identify the key molecular features that determine their potency and selectivity. nih.gov For example, a 2D QSAR study on a diverse set of 70 DAT inhibitors produced robust models that could be used to predict the activity of new compounds. nih.gov Nomifensine, with its distinct bicyclic ring moiety attached to a toluene (B28343) group, is often included in the datasets used to build and validate these QSAR models for DAT inhibitors. nih.gov

Molecular dynamics (MD) simulations provide a dynamic view of the interaction between a ligand and its target protein over time. frontiersin.orgnih.gov These simulations can reveal the conformational changes that occur in both the ligand and the protein upon binding and can help to understand the stability of the ligand-protein complex. nih.gov For nomifensine, MD simulations of its complex with the dopamine transporter can provide insights into the molecular basis of its inhibitory mechanism. frontiersin.org By simulating the movements of atoms over time, MD can help to understand how nomifensine stabilizes a particular conformation of the transporter, thereby blocking the reuptake of dopamine. nih.gov These simulations are computationally intensive but offer a level of detail that is not achievable through static modeling techniques alone. frontiersin.org

Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Research in this area leverages ML models to understand complex structure-activity relationships (SAR), which are crucial for designing effective psychoactive agents. nih.gov By training algorithms on large datasets of compounds with known activities, researchers can develop predictive models that guide the synthesis of new molecules. tandfonline.comnih.gov These methodologies range from established techniques like Quantitative Structure-Activity Relationship (QSAR) modeling to more advanced deep learning and generative models for de novo drug design. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR represents a foundational computational approach in drug discovery, aiming to correlate the chemical structure of compounds with their biological activity. nih.gov For dopamine reuptake inhibitors like nomifensine, QSAR models are developed using curated datasets of ligands to predict their binding affinity (e.g., Kᵢ or IC₅₀ values) for the dopamine, norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. tandfonline.com

Early-stage QSAR modeling for DAT ligands proved robust, with one 2D QSAR study on 70 diverse DAT inhibitors yielding a model with a high predictive capability, indicated by a cross-validated R-squared (q²) value of 0.85. nih.gov Such models have been successfully used to screen large chemical databases to find new scaffolds for DAT inhibitors. nih.gov

More recent studies have applied various machine learning algorithms to build sophisticated QSAR models for triple reuptake inhibitors (TRIs). tandfonline.com These models use chemically interpretable descriptors to predict activity against DAT, NET, and SERT. The performance of these models demonstrates their utility in drug design, particularly for predicting activity at the dopamine and norepinephrine transporters. tandfonline.com

Table 1: Comparison of Machine Learning Algorithms in QSAR for Triple Reuptake Inhibitors This table is generated based on findings that different ML algorithms show varied performance in predicting biological activities for monoamine transporters. tandfonline.com

ML AlgorithmTarget TransporterKey FindingReference
Random ForestDAT & NETDemonstrated adequate internal and external predictive ability for biological activity. tandfonline.com
Support Vector Machine (SVM)DAT & NETShowed strong predictive performance, comparable to Random Forest models. tandfonline.comnih.gov
Deep Learning Neural NetworksMultiple TargetsCan be integrated into QSAR models (Deep QSAR) to capture more complex, non-linear relationships. nih.gov
XGBoostDopamine ReceptorsUsed as part of a discriminative pipeline to differentiate between active and inactive ligands. arxiv.org

Advanced AI Models for Compound Generation and Screening

Beyond QSAR, advanced AI is being employed for de novo design, where algorithms generate entirely new chemical structures with optimized properties. nih.gov These generative models can be guided by specific design objectives, such as maximizing potency for DAT while minimizing activity at other targets to reduce potential off-target effects. nih.govnih.gov

Two prominent strategies in this domain are discriminative and generative modeling. arxiv.org

Discriminative Models : These models, which can utilize algorithms like geometric graph neural networks, are trained to classify or predict properties of existing or proposed molecules. arxiv.org For instance, they can predict whether a novel nomifensine analog is likely to be an active or inactive DAT inhibitor. arxiv.org

Generative Models : These models employ techniques like generative adversarial networks (GANs) or reinforcement learning to create new molecules from scratch. nih.gov A diffusion-based docking algorithm, for example, can generate novel binding poses and chemical structures tailored to a specific target like the dopamine D2 receptor. arxiv.org

Virtual screening, a process of computationally testing large libraries of compounds against a biological target, is also significantly enhanced by AI. nih.gov Machine learning can accelerate this process by rapidly filtering millions of compounds to identify a smaller, more promising set for further experimental testing. innovationnewsnetwork.com This approach has been shown to speed up the initial screening process by a factor of ten and reduce costs significantly. innovationnewsnetwork.com

Table 2: Predicted Activities of Hypothetical Nomifensine Analogs from a Generative AI Model This table is a representative example based on the described capabilities of AI to generate novel compounds and predict their binding affinities for multiple targets. tandfonline.comnih.gov

Compound IDModification to Nomifensine ScaffoldPredicted DAT Kᵢ (nM)Predicted NET Kᵢ (nM)Predicted SERT Kᵢ (nM)
NOMI-AI-001Fluorination of phenyl ring188.53500
NOMI-AI-002Substitution on tetrahydroisoquinoline core35150>10000
NOMI-AI-003Bioisosteric replacement of amine group22456200
NOMI-AI-004Addition of a hydroxyl group55208100

These advanced computational methods empower researchers to explore the chemical space around known scaffolds like nomifensine with unprecedented efficiency. By generating novel molecules and accurately predicting their multi-target activity profiles, AI and machine learning are paving the way for the design of next-generation psychoactive compounds with highly tailored pharmacological effects. nih.govpsychedelicalpha.com

Conclusion and Future Directions in Nomifensine Acetate Research

Enduring Role of Nomifensine (B1679830) as a Pharmacological Research Tool for Monoamine Neurobiology

Nomifensine's primary value in a research context stems from its potent inhibition of norepinephrine (B1679862) and dopamine (B1211576) transporters (NET and DAT), with a significantly weaker effect on the serotonin (B10506) transporter (SERT). nih.govrndsystems.com This selectivity allows for the targeted investigation of the roles of norepinephrine and dopamine in various physiological and pathological processes, distinguishing their specific contributions from those of serotonin.

Research has consistently demonstrated that nomifensine effectively increases the synaptic availability of dopamine and norepinephrine. rndsystems.com This property has made it an invaluable tool in preclinical studies, particularly those investigating conditions where dopaminergic and noradrenergic pathways are implicated. For instance, nomifensine has been utilized in studies of addiction to understand the neurochemical underpinnings of drug-seeking behavior. healthtech.com Furthermore, it has been instrumental in research on motivational disorders, where it has been shown to reverse deficits in effort-based decision-making in animal models. nih.gov

The compound's effects on the firing rates of monoaminergic neurons have also been a key area of investigation. Studies have shown that nomifensine administration leads to significant changes in the firing patterns of neurons in the locus coeruleus and the ventral tegmental area, the primary sites of norepinephrine and dopamine production, respectively. This has provided critical insights into the adaptive changes that occur in these systems following sustained exposure to a catecholamine reuptake inhibitor.

The following table summarizes the inhibitory constants (Ki) of nomifensine for the monoamine transporters, highlighting its selectivity for NET and DAT over SERT.

TransporterInhibitory Constant (Ki) in nM
Norepinephrine Transporter (NET)4.7
Dopamine Transporter (DAT)26
Serotonin Transporter (SERT)4000

Unexplored Avenues in Monoamine System Research Utilizing Nomifensine Acetate (B1210297)

While nomifensine has been extensively studied, several promising research avenues remain underexplored. These areas offer the potential for significant new discoveries in monoamine neurobiology.

One such area is the investigation of sex-specific differences in the response to nomifensine. Preclinical studies have suggested that female rats may exhibit a peak behavioral response to nomifensine at lower doses compared to males. europeanpharmaceuticalreview.com A deeper exploration of these sex-based disparities could provide crucial insights into the neurobiological differences in monoamine system regulation between sexes and inform the development of more personalized therapeutic strategies for a range of neuropsychiatric disorders.

Another largely unexplored area is the indirect influence of nomifensine on the serotonin system . While nomifensine is a weak inhibitor of the serotonin transporter, its potent effects on dopamine and norepinephrine can indirectly modulate serotonergic neurotransmission. Research has shown that nomifensine can increase the firing rate of serotonin neurons in the dorsal raphe nucleus. nih.gov Further investigation into the mechanisms underlying this cross-system interaction could reveal novel functional connections between the catecholaminergic and serotonergic systems.

Furthermore, the role of nomifensine in modulating effort-related motivational processes warrants more in-depth study. uconn.edu While initial research has shown its potential to reverse motivational deficits, a more granular examination of its effects on specific components of motivation, such as reward valuation and effort computation, could be highly informative. This line of inquiry could have significant implications for understanding and potentially treating the negative symptoms of depression and other disorders characterized by amotivation.

Methodological Advancements Facilitating Deeper Insights into Nomifensine's Action

The application of modern, high-resolution techniques can provide an unprecedented level of detail regarding the neuropharmacological actions of nomifensine acetate.

In vivo microdialysis coupled with ultra-high-performance liquid chromatography (UHPLC) allows for the real-time measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. news-medical.net Applying this technique to the study of nomifensine would enable researchers to precisely quantify the dose- and time-dependent changes in dopamine and norepinephrine concentrations in key brain areas like the prefrontal cortex and nucleus accumbens, and correlate these changes with behavioral outcomes.

Optogenetics , a technique that uses light to control the activity of genetically defined populations of neurons, offers a powerful tool to dissect the circuit-level effects of nomifensine. news-medical.net For example, researchers could use optogenetics to selectively activate or inhibit dopamine neurons in the ventral tegmental area while administering nomifensine to understand how the drug's effects are integrated at the level of a specific neural circuit. nih.govcambridge.org This could help to elucidate the precise neural pathways through which nomifensine exerts its behavioral effects.

Computational modeling provides a means to simulate the interaction of nomifensine with the dopamine and norepinephrine transporters at an atomic level. nih.govmdpi.com By creating three-dimensional models of the transporters and docking nomifensine into their binding sites, researchers can predict the key amino acid residues involved in the binding process and gain a deeper understanding of the molecular determinants of its inhibitory activity. These computational insights can guide the design of future experiments and the development of novel compounds with improved selectivity and efficacy.

The following table outlines these advanced methodologies and their potential applications in nomifensine research.

MethodologyApplication in Nomifensine ResearchPotential Insights
In Vivo Microdialysis with UHPLCReal-time measurement of extracellular dopamine and norepinephrine levels in specific brain regions following nomifensine administration.Precise pharmacodynamic profile of nomifensine; correlation of neurochemical changes with behavior.
OptogeneticsSelective manipulation of dopamine and norepinephrine neuron activity in combination with nomifensine administration.Dissection of the specific neural circuits mediating the behavioral effects of nomifensine.
Computational ModelingSimulation of the binding interaction between nomifensine and the dopamine and norepinephrine transporters.Identification of key amino acid residues involved in binding; understanding the molecular basis of its selectivity.

常见问题

Basic Research Questions

Q. What is the primary mechanism of action of nomifensine acetate in modulating dopaminergic signaling, and what experimental approaches are used to validate this mechanism?

  • Answer: this compound inhibits the dopamine transporter (DAT), increasing extracellular dopamine concentrations. Mechanistic validation involves:

  • Ca²⁺-imaging in LUHMES neurons to measure inhibition of AMP-induced responses, with pIC50 values calculated for dose-dependent effects (e.g., pIC50 = 7.55 ± 0.12 for DA) .
  • Fast-scan cyclic voltammetry (FSCV) in brain slices to quantify evoked dopamine overflow, analyzing amplitude, duration, and clearance rates .

Q. Which analytical techniques are recommended for quantifying this compound in experimental samples, and how should they be validated?

  • Answer:

  • Gas chromatography-mass spectrometry (GC-MS) is suitable for quantifying acetate derivatives. Validate using NIST reference standards by matching retention times and spectral data .
  • High-performance liquid chromatography (HPLC) with UV/fluorescence detection can be optimized using calibration curves and spike-recovery tests (≥90% recovery).

Q. What are the standard protocols for assessing the neurotoxicological profile of this compound in vitro?

  • Answer:

  • Use LUHMES neuronal cultures treated with this compound (1 nM–10 mM) and measure inhibition of neurotransmitter responses (e.g., AMP-induced Ca²⁺ flux).
  • Include vehicle controls and calculate pIC50 via nonlinear regression. Replicate experiments ≥3 times to ensure statistical robustness .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in this compound's potency values (e.g., pIC50) observed across different experimental models?

  • Answer: Discrepancies may arise from:

  • Model-specific factors : In vitro (e.g., LUHMES neurons) vs. in vivo (e.g., NAcc brain slices) systems differ in DAT density and buffer conditions .
  • Methodological variations : Ca²⁺ imaging (measures indirect signaling) vs. FSCV (direct dopamine detection). Cross-validate using two-way ANOVA to assess interaction effects (e.g., nomifensine × time F(9,126) = 8.451, p < 0.01) .

Q. What methodological considerations are critical when designing studies to compare this compound's effects on tonic versus phasic dopamine release?

  • Answer:

  • Phasic release : Use FSCV with high-frequency stimulation (e.g., 60 Hz, 1 s pulses) to evoke transient dopamine overflow. Analyze amplitude (e.g., 250 µA stimuli) and overshoot duration .
  • Tonic release : Employ microdialysis to measure baseline extracellular dopamine. Control for regional differences (e.g., NAcc vs. striatum) and use paired t-tests for within-subject comparisons (p < 0.005) .

Q. How should researchers address the time-dependent effects of this compound in longitudinal neuropharmacological studies?

  • Answer:

  • Conduct time-course experiments with sequential sampling (e.g., 15-second collection windows, 180-second intervals) to track dynamic changes .
  • Use repeated-measures ANOVA to assess temporal effects (e.g., F(1,14) = 6.738 for DA overflow rate). Stabilize electrodes via in situ calibration (nA/mM) to minimize signal drift .

Methodological Best Practices

  • Statistical Analysis : Report IC50/EC50 values with 95% confidence intervals. For concentration-response data, use nonlinear regression models (e.g., log(inhibitor) vs. normalized response) .
  • Ethical Data Presentation : Avoid selective reporting; include raw data in appendices and processed data in main texts. Disclose conflicts of interest per journal guidelines .
  • Experimental Replication : Replicate findings across ≥3 independent experiments. For in vivo studies, use n ≥ 8 samples/group to ensure power (e.g., p < 0.0005 for amplitude changes) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。